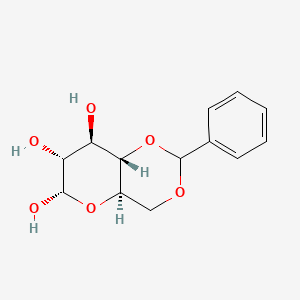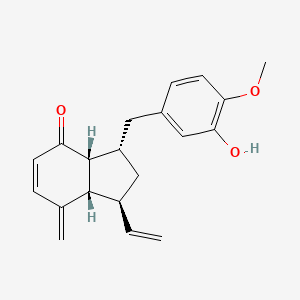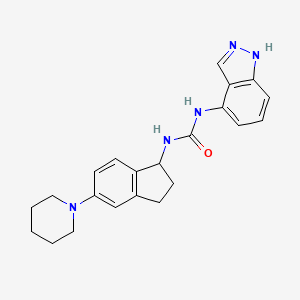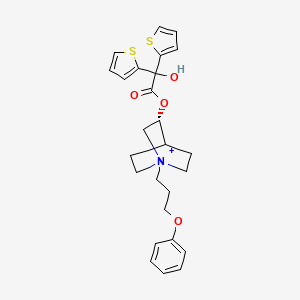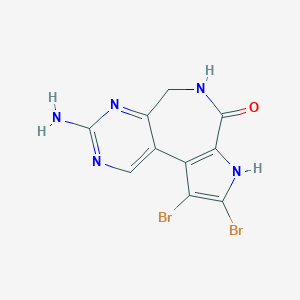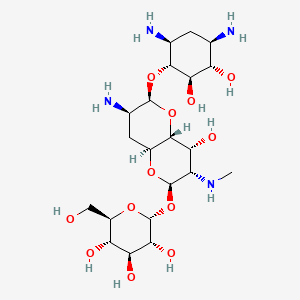
Saccharocin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Saccharocin is an aminoglycoside.
科学的研究の応用
1. Synthesis and Ribosomal Selectivity
Saccharocin, derived from apramycin, shows excellent selectivity in inhibiting bacterial ribosomes over eukaryotic ribosomes, which is crucial for its development as a clinical candidate. This selectivity suggests that saccharocin's minor presence in apramycin should not pose problems in clinical development (Sarpe et al., 2019).
2. Antiangiogenic Activity in Marine Fungi
Compounds isolated from the marine fungus Arthrinium sacchari, including saccharocin, demonstrated inhibitory activity against human umbilical vein endothelial cells (HUVECs) and human umbilical artery endothelial cells (HUAECs), indicating potential antiangiogenic properties (Tsukada et al., 2011).
3. Therapeutic Applications of Yeast 'Saccharomyces'
Saccharomyces, a yeast species, has been studied for its therapeutic applications, including antimicrobial activity and modulation of immune responses. It has shown efficiency in treating various ailments, such as gastrointestinal diseases and Crohn's disease, demonstrating the broad potential of yeast-based treatments (Mondal et al., 2021).
4. Enhanced Antibiotic Production
Modifying certain genes in Saccharopolyspora erythraea, the producer of erythromycin, led to a significant increase in antibiotic yield. This approach provides a strategy to enhance the production of clinically important antibiotics (Wu et al., 2016).
5. Genomics in Fungal Research
The use of genomics in studying fungi like Saccharomyces cerevisiae has vast potential for food production and other industrial applications. This approach underlines the significance of genomics beyond conventional research models (Hofmann et al., 2003).
6. Novel Antibiotic Discovery
Research on Saccharomicins, a class of antibiotics produced by Saccharothrix espanaensis, has revealed their bactericidal properties against a range of bacteria and yeast. This opens up possibilities for developing new antibiotics to combat resistant bacterial strains (Singh et al., 2000).
特性
製品名 |
Saccharocin |
|---|---|
分子式 |
C21H40N4O12 |
分子量 |
540.6 g/mol |
IUPAC名 |
(2R,3R,4S,5S,6R)-2-[[(2R,3S,4R,4aR,6S,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C21H40N4O12/c1-25-10-13(29)18-8(33-20(10)37-21-16(32)14(30)12(28)9(4-26)34-21)3-7(24)19(36-18)35-17-6(23)2-5(22)11(27)15(17)31/h5-21,25-32H,2-4,22-24H2,1H3/t5-,6+,7-,8+,9-,10+,11+,12-,13-,14+,15-,16-,17-,18+,19+,20-,21-/m1/s1 |
InChIキー |
WKKBQRRWYZAXFF-VJCYLLSFSA-N |
異性体SMILES |
CN[C@H]1[C@H]([C@@H]2[C@H](C[C@H]([C@H](O2)O[C@@H]3[C@H](C[C@H]([C@@H]([C@H]3O)O)N)N)N)O[C@@H]1O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
SMILES |
CNC1C(C2C(CC(C(O2)OC3C(CC(C(C3O)O)N)N)N)OC1OC4C(C(C(C(O4)CO)O)O)O)O |
正規SMILES |
CNC1C(C2C(CC(C(O2)OC3C(CC(C(C3O)O)N)N)N)OC1OC4C(C(C(C(O4)CO)O)O)O)O |
同義語 |
4''-deamino-4''-hydroxyapramycin KA 5685 KA-5685 saccharocin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



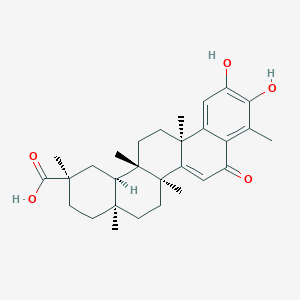
![2H-[1]Benzopyrano[3,4-b]pyridin-7-ol, 1,3,4,4a,5,10b-hexahydro-4-propyl-, trans-](/img/structure/B1254245.png)
![6-[5]-Ladderane-1-hexanol](/img/structure/B1254246.png)

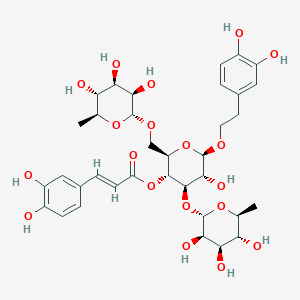

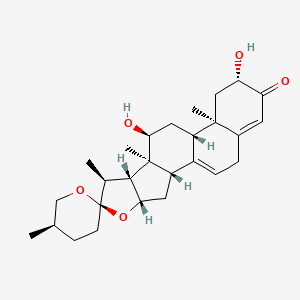
![(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R,4E)-1-hydroxy-2-methylhex-4-en-1-yl]-9-(2-hydroxy-2-methylpropyl)-6,18,24-triisobutyl-3,21-diisopropyl-1,4,7,10,12,15,19,28-octamethyl-1,4,7,10,13,16,19,22,25,28,31-undecaazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B1254261.png)
